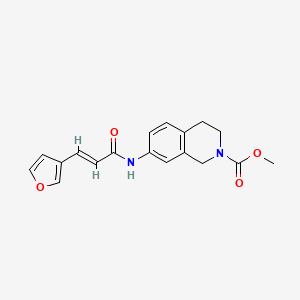![molecular formula C14H14N2O4 B2930182 ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 339106-26-2](/img/structure/B2930182.png)
ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a complex organic molecule with significant applications in scientific research and industry. It features a unique structure that includes a cyano group, a methoxyphenylamino moiety, and an oxobutenoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be synthesized through a multi-step process involving several key reagents and catalysts. One common method involves the condensation of ethyl acetoacetate with 4-methoxyaniline, followed by a cyanation reaction to introduce the cyano group. The reaction conditions typically include:
Solvent: : Ethanol or methanol
Catalyst: : Base such as sodium methoxide or potassium carbonate
Temperature: : Reflux conditions, typically 60-80°C
Reaction Time: : Several hours to ensure complete conversion
Industrial Production Methods
For large-scale production, an optimized synthesis pathway is employed, often involving automated reactors and continuous flow systems to enhance efficiency. The choice of solvents and catalysts may vary to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: : Can form nitro derivatives or other oxidized forms.
Reduction: : Leads to the formation of amines or alcohols.
Substitution: : Aromatic substitution reactions can occur, especially on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Catalysts for Substitution: : Ferric chloride, aluminum chloride
Major Products Formed
Oxidation: Formation of ethyl (3Z)-3-cyano-4-[(4-nitrophenyl)amino]-2-oxobut-3-enoate
Reduction: Formation of ethyl (3Z)-3-cyano-4-[(4-aminophenyl)amino]-2-oxobut-3-enoate
Substitution: Various substituted derivatives on the phenyl ring
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Its functional groups allow for further modifications.
Biology and Medicine
It exhibits potential biological activity, making it a candidate for drug development. It has been studied for its possible use as an enzyme inhibitor and in anti-cancer research.
Industry
In industrial settings, it is used in the manufacture of advanced materials, including specialized polymers and dyes, owing to its unique structure.
Mécanisme D'action
Molecular Targets
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and electronic effects due to its functional groups.
Pathways Involved
It can inhibit certain enzymatic pathways by mimicking the substrate or binding to the active site, thereby blocking the enzyme's activity.
Comparaison Avec Des Composés Similaires
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be compared with similar compounds like:
Ethyl 3-cyano-4-(4-aminophenyl)-2-oxobut-3-enoate: : Similar but without the methoxy group, altering its reactivity and biological properties.
Ethyl (3Z)-3-cyano-4-[(4-hydroxyphenyl)amino]-2-oxobut-3-enoate: : Contains a hydroxyl group instead, changing its polarity and hydrogen-bonding ability.
These analogs highlight the compound's unique electronic and steric properties, contributing to its specific reactivity and application potential.
Propriétés
IUPAC Name |
ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOOHJJRXUQLV-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
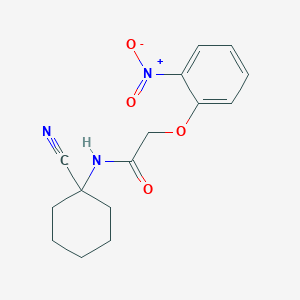
![{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2930102.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)
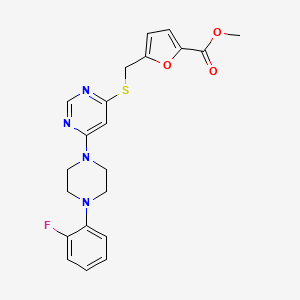
![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2930107.png)
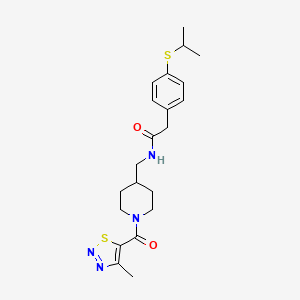
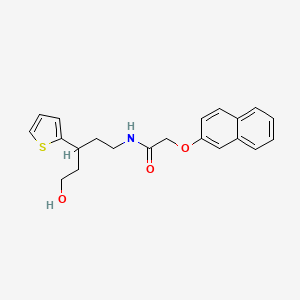
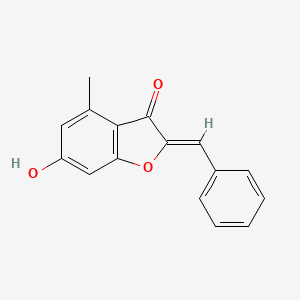
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2930111.png)
![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)
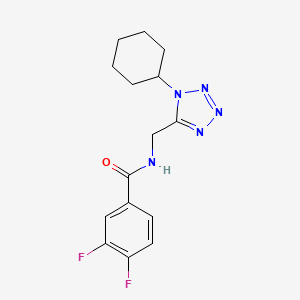
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)
